molecular formula C21H17Br2N3O3 B11667491 N'-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide

N'-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide

Cat. No.: B11667491
M. Wt: 519.2 g/mol
InChI Key: JRRRPEWGJSLVPL-BRJLIKDPSA-N
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Description

N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms, methoxy groups, and a pyridine ring. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmacology.

Properties

Molecular Formula

C21H17Br2N3O3

Molecular Weight

519.2 g/mol

IUPAC Name

N-[(E)-[2-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C21H17Br2N3O3/c1-28-19-10-15(12-25-26-21(27)18-4-2-3-9-24-18)17(23)11-20(19)29-13-14-5-7-16(22)8-6-14/h2-12H,13H2,1H3,(H,26,27)/b25-12+

InChI Key

JRRRPEWGJSLVPL-BRJLIKDPSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=CC=N2)Br)OCC3=CC=C(C=C3)Br

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=CC=N2)Br)OCC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves multiple steps. One common method includes the condensation reaction between 2-bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzaldehyde and pyridine-2-carbohydrazide. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions in an organic solvent such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the hydrazide moiety can produce amines.

Scientific Research Applications

N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-BROMO-4-[(4-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE
  • N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is unique due to the presence of two bromine atoms and methoxy groups, which confer specific chemical properties and reactivity. This makes it distinct from similar compounds that may have different halogen atoms or substituents .

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